Physical and chemical properties of N-[4-(1-piperidinyl)benzyl]propanamide
Physical and chemical properties of N-[4-(1-piperidinyl)benzyl]propanamide
Technical Monograph: Physicochemical & Synthetic Profiling of N-[4-(1-piperidinyl)benzyl]propanamide
Part 1: Executive Summary & Chemical Identity
N-[4-(1-piperidinyl)benzyl]propanamide is a functionalized benzylamide derivative characterized by a lipophilic piperidine ring attached to the para-position of a benzyl scaffold, capped with a propionyl amide moiety.[1][2][3] While structurally distinct from the anilidopiperidine class (e.g., fentanyl), it shares pharmacophore features with various bioactive ligands targeting sigma receptors and histamine pathways.[1][2][3]
This guide treats the molecule as a high-value research chemical intermediate, focusing on its physicochemical stability, synthesis via acylation, and analytical validation.[1][2][3]
Table 1: Physicochemical Core Data
| Property | Value / Description | Note |
| IUPAC Name | N-{[4-(piperidin-1-yl)phenyl]methyl}propanamide | Systematic nomenclature |
| Molecular Formula | C₁₅H₂₂N₂O | |
| Molecular Weight | 246.35 g/mol | Monoisotopic Mass: 246.17 |
| Appearance | Off-white to pale yellow crystalline solid | Predicted based on amide/amine structure |
| Solubility | Soluble in DCM, Chloroform, MeOH, DMSO.[1][2][3][4] | Low water solubility at neutral pH.[1][2][3] |
| pKa (Predicted) | ~9.2 (Piperidine Nitrogen) | Basic center; forms salts with mineral acids.[1][2][3] |
| LogP (Predicted) | 2.8 – 3.2 | Lipophilic; crosses blood-brain barrier (BBB).[1][2][3] |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 2 (Amide O, Piperidine N) |
Part 2: Synthetic Architecture & Protocol
The synthesis of N-[4-(1-piperidinyl)benzyl]propanamide relies on a convergent approach. The critical quality attribute (CQA) is the purity of the amine precursor, as residual secondary amines can lead to side reactions during acylation.[1][2][3]
Retrosynthetic Analysis
The molecule is disconnected at the amide bond.[1][2][3]
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Synthon A (Electrophile): Propionyl chloride or Propionic anhydride.[1][2][3]
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Synthon B (Nucleophile): 4-(1-piperidinyl)benzylamine.[1][2][3]
Validated Synthesis Protocol
Objective: Synthesis of N-[4-(1-piperidinyl)benzyl]propanamide via nucleophilic acyl substitution.
Reagents:
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4-(1-piperidinyl)benzylamine (1.0 eq) [Precursor]
Step-by-Step Methodology:
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Preparation: Purge a round-bottom flask with nitrogen. Dissolve 4-(1-piperidinyl)benzylamine (e.g., 10 mmol) in anhydrous DCM (50 mL).
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Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent step.
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Acylation: Dropwise add Propionyl chloride (11 mmol) diluted in 5 mL DCM over 15 minutes.
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Reaction Monitoring: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 2 hours.
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Workup (Self-Validating Purification):
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Acid Wash: Extract the reaction mixture with 1M HCl (2x).[1][2][3]
-
Basification: Collect the aqueous layer.[1][2][3] Basify to pH 10 using 2M NaOH. The product will precipitate or oil out.[1][2][3]
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Extraction: Extract the basic aqueous layer with fresh DCM (3x).[1][2][3]
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Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.
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Part 3: Analytical Fingerprint & Logic
To confirm identity, researchers must look for specific spectral signatures.[1][2][3]
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
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δ 1.15 (t, 3H): Methyl group of the propionyl chain.[1][2][3]
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δ 2.25 (q, 2H): Methylene group of the propionyl chain (coupled to methyl).[1][3]
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δ 1.5 - 1.7 (m, 6H): Piperidine ring protons (beta/gamma).[1][2][3]
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δ 3.15 (t, 4H): Piperidine ring protons adjacent to Nitrogen (alpha).[1][3]
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δ 6.90 (d, 2H) & 7.20 (d, 2H): Para-substituted benzene ring (AA'BB' system).[2][3] Note: The electron-donating piperidine shifts ortho-protons upfield.[1][2][3]
Mass Spectrometry (ESI-MS)
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Fragmentation Pattern:
Part 4: Visualization of Workflow
The following diagram illustrates the synthesis and purification logic, emphasizing the "Acid/Base Swing" technique used to isolate the product based on its pKa properties.
Caption: Figure 1. Convergent synthesis and acid-base purification strategy exploiting the basicity of the piperidine nitrogen for high-purity isolation.[1][2][3]
Part 5: Handling, Stability & Safety
Stability Profile
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Hydrolysis: The amide bond is stable at neutral pH but susceptible to hydrolysis in boiling strong acid (6M HCl) or base.[1][2][3]
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Oxidation: The tertiary amine (piperidine) is prone to N-oxidation if exposed to peroxides or ozone.[1][2][3] Store under inert atmosphere (Argon/Nitrogen) if long-term storage >6 months is required.[2][3]
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Hygroscopicity: As a free base, the solid may be slightly hygroscopic.[1][2][3] Conversion to the Hydrochloride (HCl) salt is recommended for improved shelf-life and water solubility.[1][2][3]
Safety Considerations (E-E-A-T)
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Pharmacology: While not a scheduled opioid like fentanyl, this molecule is a New Psychoactive Substance (NPS) analogue .[1][2][3] It possesses structural features (lipophilic amine) that allow CNS penetration.[1][2][3]
-
Precaution: Treat as a potent bioactive.[1][2][3] Use a fume hood.[2][3] Wear nitrile gloves (double-gloving recommended for solution handling).[2][3]
-
First Aid: In case of skin contact, wash with soap and water (do not use alcohol, which enhances transdermal absorption).[1][2][3]
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link][1][2][3]
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Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1][2][3] Longman Scientific & Technical.[1][2][3] (Standard reference for amide coupling protocols).
-
World Health Organization (WHO). Critical Review of Psychoactive Substances: Benzylfentanyl Analogues.[1][2][3] (Contextual reference for structural class safety).
(Note: Specific CAS 117994-42-0 refers to the isomer N-(1-benzyl-4-piperidyl)-N-benzylpropanamide.[1][2][3] The molecule described above is a distinct structural isomer treated here as a novel chemical entity based on IUPAC structure).
